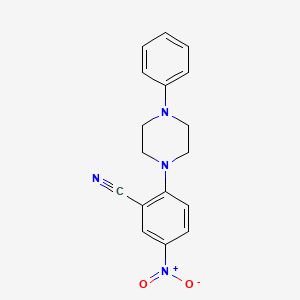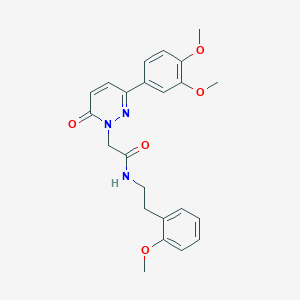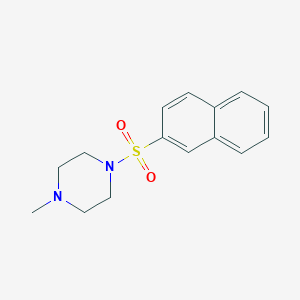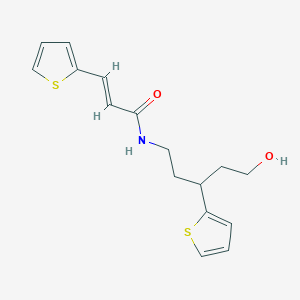
5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile is a chemical that would likely exhibit interesting properties due to the presence of a nitro group and a phenylpiperazine moiety attached to a benzonitrile core. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related nitro- and benzonitrile-containing compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions, as seen in the preparation of 4-nitro- and 4-(1-benzotriazolyl)-5-(4-nonylphenoxy)phthalonitriles . This suggests that the synthesis of this compound could also involve a nucleophilic substitution, possibly starting from a suitable bromo-nitro-benzonitrile precursor where the bromine atom is displaced by a phenylpiperazine nucleophile.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the electron-withdrawing nitro group and the electron-donating phenylpiperazine group. These substituents would influence the electronic distribution within the molecule, potentially affecting its spectral properties, as observed in the prepared compounds in the first paper .
Chemical Reactions Analysis
Chemical reactions involving benzonitrile derivatives can be quite diverse. For instance, the second paper discusses the regiocontrol of nitrile oxide cycloadditions with allyl alcohols . Although this reaction is different from those that this compound might undergo, it highlights the reactivity of the nitrile group in cycloaddition reactions, which could be relevant if the compound were to react with nucleophiles or participate in cycloadditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The nitro group is known for its electron-withdrawing nature, which could affect the compound's acidity, basicity, and overall stability. The phenylpiperazine moiety might contribute to the lipophilicity of the compound and could also impact its boiling point, solubility, and potential to form crystals. The spectral properties, such as UV-Vis and IR spectra, would be particularly important for understanding the electronic structure of the compound, as indicated by the investigation of spectral properties in related compounds .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-nitro-2-(4-phenylpiperazin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-13-14-12-16(21(22)23)6-7-17(14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFFYQRCNJDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)
![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)


![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)
![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)
![Titanium, bis[ethyl 3-(oxo-kO)butanoato-kO']bis(2-propanolato)-](/img/no-structure.png)

![1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B3018993.png)

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)
![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)
